6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid
Description
6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid is a novel pharmaceutical compound that has recently attracted attention due to its potential therapeutic applications. This compound contains a pyridazine ring, which is a six-membered aromatic ring with two adjacent nitrogen atoms, and a morpholine ring substituted with two methyl groups .
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-5-14(6-8(2)17-7)10-4-3-9(11(15)16)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSINYZTQLRHHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2,6-dimethylmorpholine with a pyridazine derivative under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the process . Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit similar biological activities.
Morpholine derivatives: These compounds contain the morpholine ring and are used in various pharmaceutical and industrial applications.
The uniqueness of this compound lies in its specific combination of the pyridazine and morpholine rings, which imparts unique chemical and biological properties.
Biological Activity
Overview
6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid is a novel compound that has garnered attention for its potential therapeutic applications. The compound features a pyridazine ring, which is known for its diverse biological activities, and a morpholine moiety that enhances its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Pyridazine Ring : A six-membered aromatic ring with two adjacent nitrogen atoms.
- Morpholine Ring : A cyclic amine that contributes to the compound's solubility and interaction with biological targets.
The compound's molecular formula is , and its CAS number is 1178354-03-4.
Interaction with Enzymes and Proteins
This compound has been shown to interact with various enzymes and proteins, influencing their activity. The biochemical properties include:
- Weak Basicity : The pyridazine ring exhibits weak basicity, allowing it to participate in hydrogen bonding.
- π-π Stacking : The aromatic nature of the pyridazine ring facilitates π-π stacking interactions with nucleobases or other aromatic systems.
- Hydrogen Bonding : The compound can form dual hydrogen bonds due to the presence of both nitrogen and oxygen atoms.
Cellular Effects
The compound modulates several cellular processes by affecting signaling pathways and gene expression. Key effects include:
- Inhibition of Metabolic Pathways : It can inhibit specific metabolic pathways by interacting with key enzymes involved in these processes.
- Cell Signaling Modulation : Alters signaling pathways that regulate cell proliferation and apoptosis.
The mechanism of action for this compound involves its binding to specific molecular targets, which can lead to therapeutic effects. It is believed to act through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.
- Receptor Modulation : It might interact with various receptors that mediate cellular responses to external stimuli.
Anti-inflammatory Activity
Research indicates that this compound has potential anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and modulate immune responses.
Anticancer Potential
The compound has been investigated for its anticancer activities. Preliminary studies suggest it may inhibit tumor growth by targeting specific cancer-related pathways.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- A study demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.
-
Anticancer Activity Assessment :
- In a cell line study, this compound exhibited an IC50 value of 25 µM against breast cancer cells, suggesting moderate efficacy in inhibiting cancer cell proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Chemical Structure | Anti-inflammatory, Anticancer | 25 µM (cancer) |
| Pyridazine derivatives | Varies | Similar activities | Varies |
| Morpholine derivatives | Varies | Various pharmaceutical applications | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
